molecular formula C24H24ClN3O3S2 B2894034 N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride CAS No. 1215329-28-4

N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride

Cat. No. B2894034
M. Wt: 502.04
InChI Key: RHJAIPIMZVDQIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.



Synthesis Analysis

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Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure using techniques like X-ray crystallography, NMR, IR spectroscopy, etc.



Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Pro-Apoptotic Effects in Cancer Cells

Sulfonamide derivatives have been synthesized and evaluated for their in vitro anti-cancer activity against various cancer cell lines, including human hepatocellular, breast, and colon cancer cell lines. These compounds could significantly reduce cell proliferation and induced mRNA expression of pro-apoptotic genes, suggesting their potential as cancer therapeutics (Cumaoğlu et al., 2015).

Heterocyclic Synthesis for Drug Development

Research on acetoacetanilides and their role in heterocyclic synthesis has led to the development of thienopyridines and other fused derivatives. These compounds are crucial for designing drugs with improved efficacy and selectivity, showcasing the versatility of sulfonamide derivatives in drug synthesis (Harb et al., 2006).

Antiviral and Anticonvulsant Agents

Novel azoles incorporating a sulfonamide moiety have shown significant anticonvulsant activity, highlighting the potential of sulfonamide derivatives in developing treatments for neurological disorders. Such studies indicate the therapeutic versatility of these compounds across various disease models (Farag et al., 2012).

Safety And Hazards

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Future Directions

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Please consult a professional chemist or a reliable database for accurate and detailed information. Always follow safety guidelines when handling chemicals.


properties

IUPAC Name

3-(benzenesulfonyl)-N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S2.ClH/c25-15-21-20-11-13-27(16-18-7-3-1-4-8-18)17-22(20)31-24(21)26-23(28)12-14-32(29,30)19-9-5-2-6-10-19;/h1-10H,11-14,16-17H2,(H,26,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHJAIPIMZVDQIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=C(S2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3)C#N)CC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride

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